1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorobenzyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and safety.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acid catalysts such as sulfuric acid. Major products formed from these reactions include amino derivatives, substituted benzyl compounds, and esters.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
1-(2,6-Dichlorobenzyl)-3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring, potentially affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-8-2-1-3-9(13)6(8)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHOICDKHNXHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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